

# Synthesis protocol for 4,6-Dichloro-2-phenylquinazoline from 2-aminobenzamide

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## Compound of Interest

Compound Name: 4,6-Dichloro-2-phenylquinazoline

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## Application and Protocol Guide

Topic: Synthesis Protocol for **4,6-Dichloro-2-phenylquinazoline** from 2-Aminobenzamide

Audience: Researchers, scientists, and drug development professionals.

## A Multi-Step Synthetic Pathway for the Preparation of 4,6-Dichloro-2-phenylquinazoline Commencing with 2-Aminobenzamide

### Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of **4,6-dichloro-2-phenylquinazoline**, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The described pathway initiates from the readily available starting material, 2-aminobenzamide. Given the challenge of direct dichlorination, a robust five-step sequence is detailed, involving the initial formation of the quinazolinone core, followed by regioselective functionalization of the benzene ring, and concluding with chlorination of the 4-position. This protocol is designed for research scientists and professionals in drug development, offering in-depth explanations for experimental choices and emphasizing safety and reproducibility.

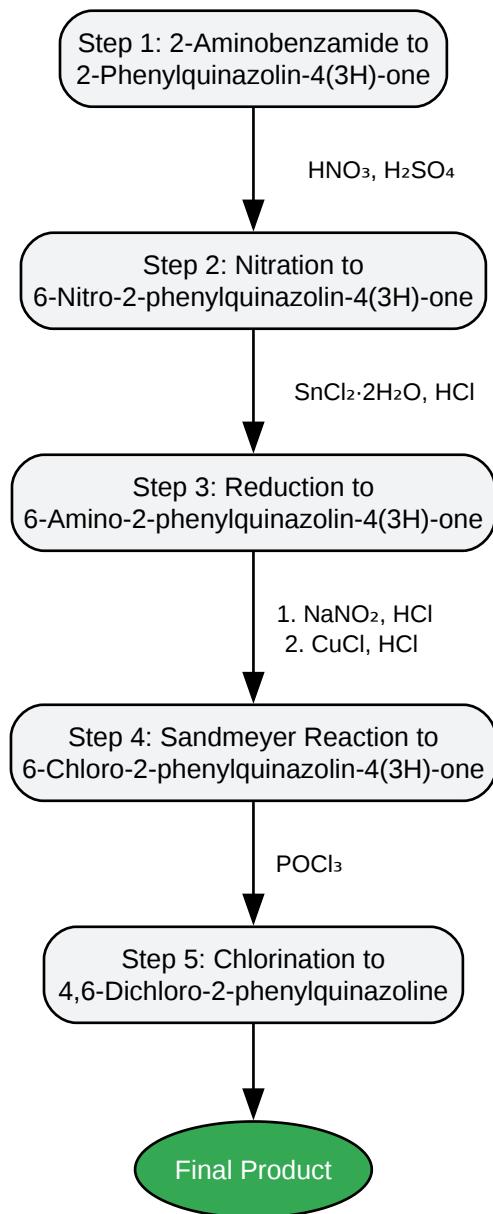
### Introduction and Rationale

Quinazoline derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of the quinazoline core is critical in defining its pharmacological profile. **4,6-Dichloro-2-phenylquinazoline** serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of targeted therapies.

A direct, selective chlorination of 2-phenylquinazolin-4(3H)-one at both the 4- and 6-positions is synthetically challenging. Therefore, a more controlled and higher-yielding approach is warranted. The protocol outlined herein circumvents this issue by employing a strategic functionalization sequence. The synthesis begins with the construction of the 2-phenylquinazolin-4(3H)-one backbone. Subsequently, a nitro group is introduced at the 6-position via electrophilic aromatic substitution. This nitro group then serves as a handle for the introduction of the first chlorine atom via a Sandmeyer reaction, a classic and reliable method for the conversion of an amino group (obtained from the reduction of the nitro group) into a halide.<sup>[1][2]</sup> The final step involves the conversion of the 4-oxo functionality into a chloride, a standard transformation for this class of compounds.

## Overall Synthetic Workflow

The synthesis is structured as a five-step process, designed for clarity and reproducibility.



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Caption: Overall workflow for the synthesis of **4,6-dichloro-2-phenylquinazoline**.

## Experimental Protocols

### PART 1: Synthesis of 2-Phenylquinazolin-4(3H)-one

This initial step involves the acylation of 2-aminobenzamide with benzoyl chloride, followed by an in-situ cyclization to form the quinazolinone ring.<sup>[3]</sup>

Reaction Scheme: (Self-generated image, not from a search result)

## Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Amount	Moles
2-Aminobenzamide	136.15	10.0 g	73.4 mmol
Benzoyl Chloride	140.57	11.3 g (9.4 mL)	80.7 mmol
Pyridine	79.10	100 mL	-

## Protocol:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-aminobenzamide in 100 mL of pyridine.
- Cool the solution to 0 °C in an ice bath.
- Slowly add 9.4 mL of benzoyl chloride dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
- Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.
- A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water.
- Recrystallize the crude product from ethanol to yield pure 2-phenylquinazolin-4(3H)-one as a white solid.

## Scientific Rationale:

- Pyridine: Acts as both a solvent and a base to neutralize the HCl gas generated during the acylation reaction, driving the reaction to completion.
- Reflux: The elevated temperature facilitates the intramolecular cyclization (dehydration) of the N-(2-carbamoylphenyl)benzamide intermediate to form the stable quinazolinone ring.

## PART 2: Synthesis of 6-Nitro-2-phenylquinazolin-4(3H)-one

This step introduces a nitro group at the 6-position of the quinazolinone ring through electrophilic aromatic substitution.[4][5]

Reaction Scheme: (Self-generated image, not from a search result)

## Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Amount	Moles
2-Phenylquinazolin-4(3H)-one	222.24	10.0 g	45.0 mmol
Sulfuric Acid (98%)	98.08	50 mL	-
Nitric Acid (70%)	63.01	5 mL	-

## Protocol:

- In a 250 mL flask, carefully add 10.0 g of 2-phenylquinazolin-4(3H)-one in small portions to 50 mL of concentrated sulfuric acid while stirring and cooling in an ice bath. Ensure the temperature is maintained below 10 °C.
- Once the quinazolinone has completely dissolved, prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to a separate flask containing 10 mL of concentrated sulfuric acid, also cooled in an ice bath.

- Add the nitrating mixture dropwise to the solution of the quinazolinone over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
- Carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring.
- A yellow precipitate will form. Allow the ice to melt completely.
- Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral to pH paper.
- Dry the product in a vacuum oven at 60 °C to yield 6-nitro-2-phenylquinazolin-4(3H)-one.

#### Scientific Rationale:

- Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ), which is the active nitrating agent.
- Low Temperature: Controls the rate of the exothermic nitration reaction and minimizes the formation of dinitrated and other side products, enhancing the regioselectivity for the 6-position.

## PART 3: Synthesis of 6-Amino-2-phenylquinazolin-4(3H)-one

The nitro group is reduced to an amine, which is a necessary precursor for the Sandmeyer reaction.<sup>[4]</sup>

Reaction Scheme: (Self-generated image, not from a search result)

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Amount	Moles
6-Nitro-2-phenylquinazolin-4(3H)-one	267.24	10.0 g	37.4 mmol
Tin(II) Chloride Dihydrate (SnCl <sub>2</sub> ·2H <sub>2</sub> O)	225.63	33.6 g	149.0 mmol
Concentrated Hydrochloric Acid (37%)	36.46	50 mL	-
Ethanol	46.07	150 mL	-
Sodium Hydroxide (10 M)	40.00	~100 mL	-

**Protocol:**

- To a 500 mL round-bottom flask, add 10.0 g of 6-nitro-2-phenylquinazolin-4(3H)-one, 150 mL of ethanol, and 33.6 g of tin(II) chloride dihydrate.
- Stir the suspension and heat it to reflux.
- Slowly add 50 mL of concentrated hydrochloric acid dropwise over 30 minutes.
- Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Add 200 mL of water to the residue and cool the flask in an ice bath.
- Carefully neutralize the mixture by slowly adding 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate will form.

- Filter the precipitate and wash it with water.
- Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-amino-2-phenylquinazolin-4(3H)-one.

Scientific Rationale:

- $\text{SnCl}_2/\text{HCl}$ : This is a classic and effective reagent system for the reduction of aromatic nitro compounds to anilines. Tin(II) chloride is the reducing agent, and the reaction is carried out in an acidic medium.

## PART 4: Synthesis of 6-Chloro-2-phenylquinazolin-4(3H)-one via Sandmeyer Reaction

This step converts the 6-amino group into the desired 6-chloro substituent.[\[1\]](#)[\[2\]](#)

Reaction Scheme: (Self-generated image, not from a search result)

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Amount	Moles
6-Amino-2-phenylquinazolin-4(3H)-one	237.26	8.0 g	33.7 mmol
Sodium Nitrite ( $\text{NaNO}_2$ )	69.00	2.56 g	37.1 mmol
Copper(I) Chloride ( $\text{CuCl}$ )	98.99	3.66 g	37.0 mmol
Concentrated Hydrochloric Acid (37%)	36.46	60 mL	-

Protocol:

- **Diazotization:**
  - In a 500 mL beaker, suspend 8.0 g of 6-amino-2-phenylquinazolin-4(3H)-one in a mixture of 40 mL of concentrated hydrochloric acid and 40 mL of water.
  - Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
  - Dissolve 2.56 g of sodium nitrite in 15 mL of cold water.
  - Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C. The solid will gradually dissolve to form the diazonium salt solution. Stir for an additional 20 minutes at this temperature.
- **Sandmeyer Reaction:**
  - In a separate 1 L beaker, dissolve 3.66 g of copper(I) chloride in 20 mL of concentrated hydrochloric acid.
  - Cool this solution to 0-5 °C.
  - Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
  - After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
  - Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Collect the precipitate by vacuum filtration and wash with water.
  - Purify the crude product by recrystallization from acetic acid or ethanol to yield 6-chloro-2-phenylquinazolin-4(3H)-one.

## Scientific Rationale:

- **Diazotization:** The reaction of the primary aromatic amine with nitrous acid (generated in situ from  $\text{NaNO}_2$  and  $\text{HCl}$ ) at low temperatures forms a diazonium salt. This salt is a key intermediate where the  $-\text{N}_2^+$  group is an excellent leaving group.
- **CuCl Catalyst:** Copper(I) chloride catalyzes the substitution of the diazonium group with a chloride ion through a radical-nucleophilic aromatic substitution mechanism.[\[1\]](#)

## PART 5: Synthesis of 4,6-Dichloro-2-phenylquinazoline

The final step is the conversion of the 4-oxo group to a chloride using a strong chlorinating agent.[\[6\]](#)[\[7\]](#)

Reaction Scheme: (Self-generated image, not from a search result)

## Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Amount	Moles
6-Chloro-2-phenylquinazolin-4(3H)-one	256.69	5.0 g	19.5 mmol
Phosphorus Oxychloride ( $\text{POCl}_3$ )	153.33	30 mL	-
N,N-Dimethylformamide (DMF)	73.09	0.5 mL	(catalyst)

## Protocol:

- In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize  $\text{HCl}$  fumes), add 5.0 g of 6-chloro-2-phenylquinazolin-4(3H)-one.
- Carefully add 30 mL of phosphorus oxychloride and 0.5 mL of DMF.

- Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.
- Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring in a well-ventilated fume hood.
- Continue stirring until the ice has melted and the excess  $\text{POCl}_3$  has been hydrolyzed.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.
- A solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
- Dry the crude product and recrystallize from ethanol or an ethanol/hexane mixture to obtain pure **4,6-dichloro-2-phenylquinazoline**.

#### Scientific Rationale:

- Phosphorus Oxychloride ( $\text{POCl}_3$ ): This reagent is a powerful chlorinating and dehydrating agent used to convert the tautomeric hydroxyl form of the 4-oxo group into a chloro group. The reaction proceeds through a phosphorylated intermediate.[6][7]
- DMF (catalyst): DMF can act as a catalyst by forming a Vilsmeier-Haack type reagent with  $\text{POCl}_3$ , which is a more reactive chlorinating species.

## Summary of Intermediates and Product

Compound	Step	Molecular Formula	M.W. ( g/mol )
2-Phenylquinazolin-4(3H)-one	1	C <sub>14</sub> H <sub>10</sub> N <sub>2</sub> O	222.24
6-Nitro-2-phenylquinazolin-4(3H)-one	2	C <sub>14</sub> H <sub>9</sub> N <sub>3</sub> O <sub>3</sub>	267.24
6-Amino-2-phenylquinazolin-4(3H)-one	3	C <sub>14</sub> H <sub>11</sub> N <sub>3</sub> O	237.26
6-Chloro-2-phenylquinazolin-4(3H)-one	4	C <sub>14</sub> H <sub>9</sub> ClN <sub>2</sub> O	256.69
4,6-Dichloro-2-phenylquinazoline	5	C <sub>14</sub> H <sub>8</sub> Cl <sub>2</sub> N <sub>2</sub>	275.14

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